![molecular formula C14H17N3O2 B1266537 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 28936-94-9](/img/structure/B1266537.png)
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Overview
Description
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a research reagent used in the synthesis of spirohydantoins from basic heterocyclic ketones . It has a molecular weight of 259.31 .
Synthesis Analysis
The synthesis of 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves a series of sequential chemical steps, including a high stereodirecting nucleophilic attack of the first CN-particle on the carbonyl group of piperidine-4-one .Molecular Structure Analysis
The molecular formula of 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is C14H17N3O2 . The InChI code is 1S/C14H17N3O2/c18-12-14 (16-13 (19)15-12)6-8-17 (9-7-14)10-11-4-2-1-3-5-11/h1-5H,6-10H2, (H2,15,16,18,19) .Chemical Reactions Analysis
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a useful research reagent used in the synthesis of spirohydantoins from basic heterocyclic ketones .Scientific Research Applications
Delta Opioid Receptor Agonist
This compound has been identified as a novel delta opioid receptor-selective agonist chemotype . It has been used in research to understand the role of delta opioid receptors in pain and other neurological processes .
Pain Management
The compound has shown allodynic efficacy in a complete Freund’s adjuvant model of inflammatory pain . This suggests potential applications in the development of new pain management therapies .
Inhibition of Cancer Cell Migration
A derivative of this compound has been found to inhibit migration and invasion in PC3 prostate cancer cells . This suggests potential applications in cancer research and treatment .
Synthesis of Spirohydantoins
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a useful research reagent used in the synthesis of spirohydantoins from basic heterocyclic ketones . This has applications in the development of new pharmaceutical compounds .
Drug Discovery and Translational Medicine
The compound has been used in high-throughput screening and computational modeling, contributing to drug discovery and translational medicine .
Study of G-Protein Coupled Receptors
The compound has been used in the study of G-protein coupled receptors (GPCRs), including delta opioid receptor (DOR), mu opioid receptor (MOR), kappa opioid receptor (KOR), and nociceptin opioid receptor (NOR) .
Mechanism of Action
Target of Action
Similar compounds known as spirohydantoins have been reported to interact with δ opioid receptors (dors) .
Mode of Action
It’s worth noting that related spirohydantoins have been reported to act as selective dor agonists .
Result of Action
Related compounds acting as dor agonists have been reported to be antinociceptive .
Safety and Hazards
Future Directions
The discovery and characterization of necroptosis inhibitors, which include compounds similar to 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, accelerate our understanding of the necroptosis signaling pathway and provide important drug candidates for the treatment of necroptosis-related diseases .
properties
IUPAC Name |
8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c18-12-14(16-13(19)15-12)6-8-17(9-7-14)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,15,16,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFXLJGTXHSNDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NC(=O)N2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90183134 | |
Record name | 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90183134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
CAS RN |
28936-94-9 | |
Record name | 8-(Phenylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28936-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(phenylmethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028936949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 28936-94-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167706 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90183134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.